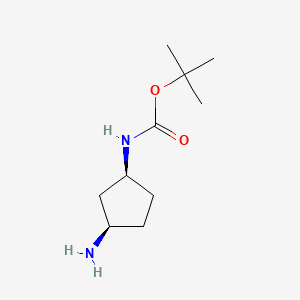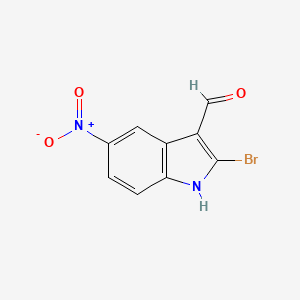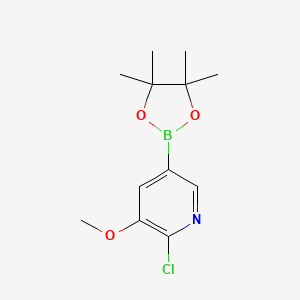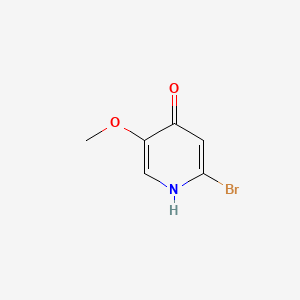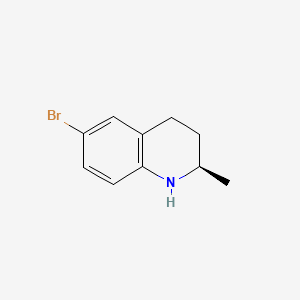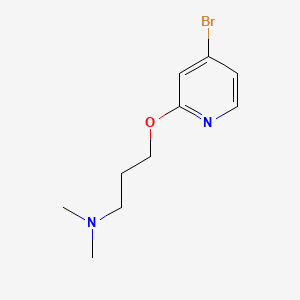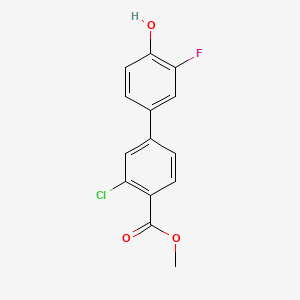
3-Bromo-4-(piperidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-2-yl group at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperidin-2-yl)pyridine typically involves the following steps:
-
Bromination of 4-(piperidin-2-yl)pyridine: The reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
-
Cyclization: : The piperidin-2-yl group is introduced through a cyclization reaction, which can be achieved by reacting a suitable precursor with piperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
3-Bromo-4-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are employed.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Coupling: Formation of biaryl or alkyl-aryl compounds.
科学研究应用
3-Bromo-4-(piperidin-2-yl)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Chemical Biology: Used in the design of molecular probes and bioactive molecules for studying biological pathways and targets.
Material Science: Employed in the synthesis of functional materials, such as organic semiconductors and polymers.
Pharmaceutical Industry: Utilized in the development of drug candidates and pharmacological studies.
作用机制
The mechanism of action of 3-Bromo-4-(piperidin-2-yl)pyridine depends on its specific application and target. Generally, it may exert its effects through:
Binding to Molecular Targets: The compound can interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathway Modulation: It may influence cellular signaling pathways, leading to changes in gene expression, protein function, or metabolic processes.
Intercalation with DNA: In some cases, it may bind to DNA, affecting replication and transcription processes.
相似化合物的比较
3-Bromo-4-(piperidin-2-yl)pyridine can be compared with other similar compounds, such as:
4-(Piperidin-2-yl)pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-4-(piperidin-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
3-Bromo-4-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and piperidine ring, which confer distinct chemical and biological properties .
属性
IUPAC Name |
3-bromo-4-piperidin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEHYSJTECALKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
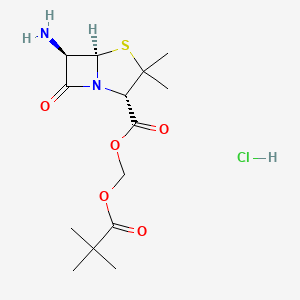
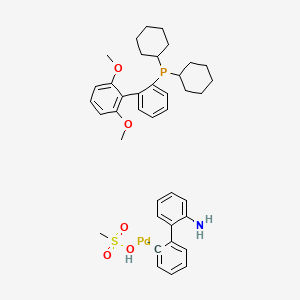
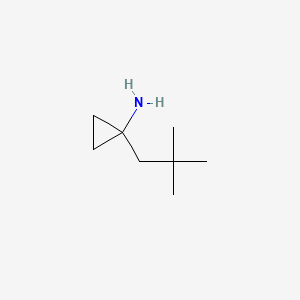

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)
![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)
